2-(1,2,4-Oxadiazol-3-yl)pyridine
Overview
Description
2-(1,2,4-Oxadiazol-3-yl)pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely studied for its unique properties and potential benefits in scientific research.
Mechanism Of Action
The mechanism of action of 2-(1,2,4-Oxadiazol-3-yl)pyridine is not fully understood. However, studies have suggested that it may act as a modulator of certain biological pathways, including the inhibition of enzymes and the modulation of protein-protein interactions.
Biochemical And Physiological Effects
Studies have shown that 2-(1,2,4-Oxadiazol-3-yl)pyridine has potential biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties and may have potential as a treatment for various inflammatory diseases. Additionally, this compound has been shown to have potential as a treatment for cancer, as it has been shown to inhibit the growth of certain cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(1,2,4-Oxadiazol-3-yl)pyridine is its versatility in scientific research. It can be used as a ligand in coordination chemistry, as a bioimaging agent, and as a potential drug candidate. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential applications.
Future Directions
- Further studies are needed to fully understand the mechanism of action of 2-(1,2,4-Oxadiazol-3-yl)pyridine.
- Studies are needed to investigate the potential use of this compound in the development of new drugs and therapies.
- Further research is needed to explore the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases.
- Studies are needed to investigate the potential use of this compound in the treatment of cancer and to further understand its anti-cancer properties.
Synthesis Methods
The synthesis of 2-(1,2,4-Oxadiazol-3-yl)pyridine involves the reaction of 2-pyridine carboxylic acid hydrazide with phosphorous oxychloride and dimethylformamide. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.
Scientific Research Applications
2-(1,2,4-Oxadiazol-3-yl)pyridine has found various applications in scientific research. It is used as a ligand in coordination chemistry, and it has been shown to exhibit fluorescence properties that make it suitable for use in bioimaging applications. Additionally, this compound has been studied for its potential use in the development of new drugs and therapies.
properties
IUPAC Name |
3-pyridin-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-2-4-8-6(3-1)7-9-5-11-10-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAIEOSUVDRLGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296430 | |
Record name | 2-(1,2,4-Oxadiazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,4-Oxadiazol-3-yl)pyridine | |
CAS RN |
13389-59-8 | |
Record name | NSC109301 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,2,4-Oxadiazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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